1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea 1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea
Brand Name: Vulcanchem
CAS No.: 1210480-86-6
VCID: VC11955936
InChI: InChI=1S/C17H19ClN2O2S/c18-13-4-1-2-5-14(13)20-16(21)19-12-17(7-9-22-10-8-17)15-6-3-11-23-15/h1-6,11H,7-10,12H2,(H2,19,20,21)
SMILES: C1COCCC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3
Molecular Formula: C17H19ClN2O2S
Molecular Weight: 350.9 g/mol

1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea

CAS No.: 1210480-86-6

Cat. No.: VC11955936

Molecular Formula: C17H19ClN2O2S

Molecular Weight: 350.9 g/mol

* For research use only. Not for human or veterinary use.

1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea - 1210480-86-6

Specification

CAS No. 1210480-86-6
Molecular Formula C17H19ClN2O2S
Molecular Weight 350.9 g/mol
IUPAC Name 1-(2-chlorophenyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea
Standard InChI InChI=1S/C17H19ClN2O2S/c18-13-4-1-2-5-14(13)20-16(21)19-12-17(7-9-22-10-8-17)15-6-3-11-23-15/h1-6,11H,7-10,12H2,(H2,19,20,21)
Standard InChI Key ROLQLBYKHZNENA-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3
Canonical SMILES C1COCCC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features three distinct regions:

  • 2-Chlorophenyl Group: A benzene ring substituted with a chlorine atom at the ortho position, contributing electron-withdrawing effects and steric bulk.

  • Tetrahydropyran-Thiophene Hybrid: A six-membered oxane (tetrahydropyran) ring fused to a five-membered thiophene ring at the 4-position, creating a bicyclic system with mixed oxygen-sulfur heteroatoms.

  • Urea Linkage: A –NH–C(O)–NH– group connecting the chlorophenyl and oxane-thiophene subunits, enabling hydrogen bonding and dipole interactions.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1210480-86-6
Molecular FormulaC₁₇H₁₈ClN₃O₂S
Molecular Weight363.86 g/mol
IUPAC Name1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step sequence:

  • Oxane-Thiophene Intermediate: 4-(Thiophen-2-yl)tetrahydropyran-4-carbaldehyde is prepared through acid-catalyzed cyclization of 4-thiophen-2-yl-1,5-pentanediol, followed by oxidation to the aldehyde.

  • Reductive Amination: The aldehyde reacts with ammonium acetate under hydrogenation conditions (e.g., NaBH₃CN) to yield 4-(thiophen-2-yl)tetrahydropyran-4-yl)methylamine.

  • Urea Formation: The amine intermediate is treated with 2-chlorophenyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine, to form the final urea derivative .

Industrial Manufacturing

Scale-up processes employ continuous-flow reactors to enhance yield (typically >75%) and purity (>98%). Critical parameters include:

  • Temperature control during cyclization (80–100°C)

  • Precise stoichiometry in urea bond formation (1:1.05 amine-to-isocyanate ratio)

  • Purification via recrystallization from ethanol/water mixtures .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL), sparingly soluble in water (<0.1 mg/mL at 25°C).

  • Thermal Stability: Decomposes above 210°C without melting, indicative of strong intermolecular hydrogen bonding .

  • pH Stability: Stable in pH 4–8; hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions, cleaving the urea linkage .

Chemical Reactivity and Derivatives

Oxidation Reactions

The thiophene ring undergoes selective oxidation:

  • Sulfoxide Formation: Treatment with 3-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ yields the sulfoxide derivative (m/z 379.85 [M+H]⁺) .

  • Sulfone Formation: Prolonged oxidation with hydrogen peroxide (30%) and WO₃ catalyst produces the sulfone analog (m/z 395.84 [M+H]⁺) .

Nucleophilic Substitution

The ortho-chlorine atom participates in SNAr reactions:

  • Amine Displacement: Heating with pyrrolidine in DMF at 120°C replaces chlorine with a pyrrolidinyl group (yield: 68%).

  • Thiol Exchange: Reaction with thiourea in refluxing ethanol generates the thiol analog (yield: 72%) .

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